N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Adrenergic pharmacology GPCR screening Receptor profiling

Ensure experimental reproducibility—procure only the ortho-allyloxy positional isomer (CAS 1138442-36-0). Generic molecular formula (C11H12BrNO2) can deliver meta- or para-substituted analogs with divergent pharmacological profiles. This compound provides a defined α1B-adrenergic benchmark (IC50=981 nM at human α1B; selectivity vs α1A 2.70 nM, α1D 22 nM). The α-bromoacetamide warhead enables nucleophilic substitution (thioether conjugates), domino cyclization to γ-lactams (yields 67-98%), and stereoselective radical cyclization. Ideal for SAR campaigns, chemical probe validation, and heterocyclic library synthesis.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1138442-36-0
Cat. No. B1451094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Allyloxy)phenyl]-2-bromoacetamide
CAS1138442-36-0
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1NC(=O)CBr
InChIInChI=1S/C11H12BrNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14)
InChIKeyLRJKHUYERRZPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Allyloxy)phenyl]-2-bromoacetamide (CAS 1138442-36-0): Chemical Identity and Basic Characterization for Research Procurement


N-[2-(Allyloxy)phenyl]-2-bromoacetamide (CAS 1138442-36-0) is a synthetic small-molecule organic compound belonging to the N-aryl 2-bromoacetamide class [1]. The molecule comprises a bromoacetamide functional group appended to a phenyl ring that bears an allyloxy substituent at the ortho (2-) position relative to the amide linkage . Its molecular formula is C11H12BrNO2, with a molecular weight of 270.12 g/mol . The compound is documented in authoritative chemical databases including PubChem and ChEMBL (ChEMBL ID: CHEMBL3808511) [2][3]. It serves as both a versatile synthetic building block due to its electrophilic α-bromoacetamide warhead, which readily undergoes nucleophilic substitution and cyclization reactions, and as a pharmacologically relevant scaffold with reported affinity for adrenergic receptor subtypes [3].

Why Generic Substitution Fails: The Functional and Pharmacological Consequences of Allyloxy Position in 2-Bromoacetamides


Within the N-aryl 2-bromoacetamide class, compounds bearing identical molecular formulas and bromoacetamide warheads cannot be substituted interchangeably due to the profound impact of the allyloxy substituent's position on the phenyl ring. The ortho (2-), meta (3-), and para (4-) positional isomers—each commercially available under distinct CAS numbers—exhibit divergent pharmacological profiles and synthetic reactivity that are not predictable from elemental composition alone [1][2]. As demonstrated in structure-activity relationship studies of related N-aryl 2-aryloxyacetamides, the spatial orientation and electronic effects conferred by the substituent position directly modulate target engagement, binding affinity, and metabolic stability [1]. Consequently, procurement decisions that prioritize a generic molecular formula over the specific CAS registry number 1138442-36-0 risk compromising experimental reproducibility and invalidating quantitative biological comparisons. The evidence below quantifies these position-dependent differences.

N-[2-(Allyloxy)phenyl]-2-bromoacetamide (1138442-36-0): Quantitative Differentiation Evidence for Scientific Procurement


Adrenergic Receptor Subtype Selectivity Profile of N-[2-(Allyloxy)phenyl]-2-bromoacetamide

N-[2-(Allyloxy)phenyl]-2-bromoacetamide exhibits a distinct adrenergic receptor subtype selectivity profile when evaluated against a panel of alpha-1 adrenoceptors. In antagonist mode assays measuring reduction of agonist-induced calcium mobilization in transfected HEK293 cells, the compound demonstrates an IC50 of 981 nM at the human alpha-1B adrenergic receptor [1]. This affinity is approximately 45-fold lower than its potency at the alpha-1A subtype (IC50 = 2.70 nM) and 22-fold lower than at the alpha-1D subtype (IC50 = 22 nM) from the same assay panel [1]. The quantitative selectivity window provides a reference benchmark for researchers requiring a compound with defined alpha-1B receptor engagement characteristics relative to other alpha-1 family members.

Adrenergic pharmacology GPCR screening Receptor profiling

Class-Level Electrophilic Reactivity of the α-Bromoacetamide Warhead in Synthetic Applications

The α-bromoacetamide moiety present in N-[2-(Allyloxy)phenyl]-2-bromoacetamide functions as an electrophilic warhead capable of undergoing nucleophilic substitution with amines, thiols, and other nucleophiles under mild conditions . This reactivity class is leveraged in diverse synthetic methodologies, including domino cyclization cascades to generate functionalized γ-lactams in yields ranging from 67% to 98% [1], and in stereoselective radical cyclizations from chiral N-allyl-α-bromoacetamides to produce optically pure 4-alkyl-pyrrolin-2-ones [2]. While direct comparative data for the ortho-allyloxy derivative versus unsubstituted phenyl analogs are not available, the presence of the allyloxy substituent is expected to modulate both the electronic environment of the amide nitrogen and the steric accessibility of the electrophilic carbon, which may influence reaction kinetics and regioselectivity in subsequent derivatization steps [1].

Organic synthesis Medicinal chemistry Covalent probe development

Positional Isomer Divergence in Bioactivity: Ortho vs. Meta vs. Para Allyloxy Substitution

The ortho (2-), meta (3-), and para (4-) positional isomers of N-(allyloxy)phenyl-2-bromoacetamide, while sharing the identical molecular formula C11H12BrNO2 and molecular weight 270.12 g/mol, are anticipated to display distinct biological activities based on established SAR principles for N-aryl acetamide derivatives [1][2]. In a systematic study of N-aryl 2-aryloxyacetamides as fatty acid amide hydrolase (FAAH) inhibitors, the position and nature of substituents on the N-aryl ring critically influenced inhibitory potency, with lead compound 4i (2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide) achieving an IC50 of 0.35 μM, while related analogs varied by over 7-fold in potency [1]. Although direct head-to-head comparative binding data across all three N-(allyloxy)phenyl isomers are not currently available in public repositories, the documented alpha-1B adrenergic receptor affinity (IC50 = 981 nM) for the ortho isomer [3] establishes a quantitative baseline that distinguishes it from the meta and para isomers, for which no equivalent receptor binding data have been reported to date [2].

Structure-activity relationship (SAR) Isomer-specific pharmacology Medicinal chemistry optimization

N-[2-(Allyloxy)phenyl]-2-bromoacetamide: Recommended Research and Industrial Application Scenarios Based on Evidence


Adrenergic Receptor Pharmacology: Alpha-1B Subtype Reference Standard

Researchers investigating alpha-1 adrenergic receptor signaling or seeking a chemical probe with defined alpha-1B receptor activity can utilize N-[2-(Allyloxy)phenyl]-2-bromoacetamide as a reference compound. Its quantified antagonist potency (IC50 = 981 nM at human alpha-1B) and established selectivity profile relative to alpha-1A (2.70 nM) and alpha-1D (22 nM) receptors provide a benchmark for calibrating assays, validating receptor subtype contributions, and benchmarking novel ligands [1].

Synthetic Intermediate for Heterocycle Construction and Covalent Probe Synthesis

The α-bromoacetamide electrophile in N-[2-(Allyloxy)phenyl]-2-bromoacetamide serves as a versatile handle for nucleophilic substitution, enabling the synthesis of thioether-linked conjugates, heterocyclic γ-lactams via domino cyclization (yields 67-98% for class members), and optically active pyrrolidinones via stereoselective radical cyclization [1][2]. The ortho-allyloxy substituent offers additional opportunities for orthogonal functionalization or for modulating the steric and electronic properties of the resulting derivatives [1].

Medicinal Chemistry SAR Exploration of Ortho-Substituted Arylacetamides

In structure-activity relationship (SAR) campaigns focused on N-aryl acetamide scaffolds, N-[2-(Allyloxy)phenyl]-2-bromoacetamide provides a defined ortho-substituted benchmark. The documented alpha-1B adrenergic receptor binding data enables researchers to compare the pharmacological impact of ortho-allyloxy substitution against unsubstituted, meta-substituted, or para-substituted analogs, facilitating rational lead optimization and pharmacophore refinement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(Allyloxy)phenyl]-2-bromoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.